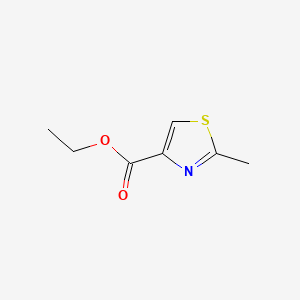

Ethyl 2-methylthiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-5(2)8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWPUBQHZFHZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303668 | |

| Record name | Ethyl 2-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6436-59-5 | |

| Record name | 6436-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-methylthiazole-4-carboxylate

Foreword: The Thiazole Core in Modern Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal and materials chemistry. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of a wide array of functional molecules. From its presence in the essential vitamin B1 (Thiamine) to its role in blockbuster drugs, the thiazole nucleus is of paramount importance.[1][2] Ethyl 2-methylthiazole-4-carboxylate, the subject of this guide, is a valuable building block, utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals, and also finds application as a specialized flavoring agent. This document provides an in-depth guide to its synthesis, focusing on the robust and widely adopted Hantzsch thiazole synthesis pathway. We will explore the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction.

Primary Synthesis Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most reliable and versatile method for constructing the thiazole ring.[3] The core of this reaction is the condensation of an α-halocarbonyl compound with a thioamide. For our target molecule, this compound, this translates to the reaction between a suitable ethyl halopyruvate and thioacetamide.

Causality of Reagent Selection

-

Thioacetamide (CH₃CSNH₂): This reagent serves as the source for two key atoms in the final thiazole ring: the sulfur atom (S1) and the carbon atom at position 2 (C2), along with its methyl substituent. Its nucleophilic sulfur is crucial for initiating the reaction.

-

Ethyl Bromopyruvate (BrCH₂COCO₂Et) or Ethyl 2-chloroacetoacetate: These α-haloketoesters provide the C4, C5, and nitrogen-adjacent C=O group of the initial acyclic intermediate. Ethyl bromopyruvate is often preferred due to the better leaving group ability of bromide compared to chloride, potentially leading to faster reaction rates. The ester group at the ultimate C4 position is a key functional handle for further synthetic modifications.

Reaction Mechanism: A Stepwise Elucidation

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration.[4][5] Understanding this sequence is critical for troubleshooting and optimization.

-

Nucleophilic Attack (S_N2): The reaction initiates with the sulfur atom of thioacetamide acting as a potent nucleophile, attacking the electrophilic α-carbon of ethyl bromopyruvate. This displaces the bromide ion in a classic S_N2 reaction, forming an S-alkylated intermediate, an isothioamide salt.

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs a nucleophilic attack on the adjacent ketone carbonyl carbon. This intramolecular condensation forms a five-membered heterocyclic ring, a thiazoline alcohol intermediate.

-

Dehydration to Aromatization: The final step is the acid- or base-facilitated dehydration (elimination of a water molecule) of the thiazoline alcohol. This elimination step is the driving force for the formation of the stable, aromatic thiazole ring system.

The entire mechanistic pathway is visualized in the diagram below.

Caption: Hantzsch synthesis pathway for the target molecule.

Experimental Protocol: A Validated Approach

This protocol is a synthesis of methodologies reported for analogous Hantzsch reactions, particularly those involving the reaction of thioamides with α-halo ketoesters.[6][7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| Ethyl bromopyruvate | 195.02 | 1.0 | Lachrymatory, handle in a fume hood. |

| Thioacetamide | 75.13 | 1.1 | Use a slight excess to ensure full conversion. |

| Ethanol (Absolute) | 46.07 | Solvent | Anhydrous conditions are preferred. |

| Triethylamine (Optional) | 101.19 | 1.2 | Base catalyst to facilitate dehydration. |

| Saturated NaHCO₃ soln. | - | - | For work-up. |

| Anhydrous MgSO₄ | 120.37 | - | Drying agent. |

| Ethyl Acetate | 88.11 | - | Extraction solvent. |

| Hexanes | - | - | Recrystallization/Chromatography solvent. |

Step-by-Step Procedure

Caption: Experimental workflow for Hantzsch synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.1 eq). Dissolve it in a suitable volume of absolute ethanol (e.g., 5-10 mL per gram of thioacetamide).

-

Addition of α-Haloketone: While stirring at room temperature, add ethyl bromopyruvate (1.0 eq) dropwise to the solution. An initial exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After cooling the mixture to room temperature, concentrate the solution under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr formed) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to afford the pure this compound.

Field-Proven Insights & Trustworthiness

-

Why a slight excess of thioacetamide? Using a small excess (10-20 mol%) of the thioamide component ensures that the more expensive α-haloketoester is fully consumed, maximizing the yield based on the limiting reagent.

-

The Role of a Base: While the reaction can proceed without a catalyst, the final dehydration step can be slow. Adding a non-nucleophilic base like triethylamine after the initial reflux can facilitate the elimination of water and drive the reaction to completion, potentially reducing reaction times.[8]

-

Solvent Choice: Ethanol is a common and effective solvent, as it readily dissolves the reactants and allows for a convenient reflux temperature. Acetonitrile is another excellent choice and is often used in industrial preparations.[8]

-

Self-Validating Protocol: The progress of the reaction is easily monitored by TLC, allowing for real-time assessment. The disappearance of the ethyl bromopyruvate spot and the appearance of a new, more polar product spot confirms the reaction is proceeding as expected. The final product's identity and purity are confirmed by standard analytical techniques (see Characterization section).

Alternative Synthesis Strategies

While the Hantzsch synthesis is the workhorse method, other routes have been reported for synthesizing 4-carboxy-substituted thiazoles. One notable alternative involves the condensation of ethyl isocyanoacetate with thiono esters .[9] This method can be effective for certain substitution patterns but is generally less common for this specific target molecule due to the ready availability of the Hantzsch precursors.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Value |

| Appearance | White to pale yellow solid |

| Melting Point | 54-58 °C |

| Molecular Formula | C₇H₉NO₂S |

| Molar Mass | 171.22 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (s, 1H, thiazole H-5), ~4.4 (q, 2H, -OCH₂CH₃), ~2.7 (s, 3H, thiazole -CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162 (Ester C=O), ~158 (Thiazole C-2), ~148 (Thiazole C-4), ~125 (Thiazole C-5), ~61 (-OCH₂CH₃), ~19 (Thiazole -CH₃), ~14 (-OCH₂CH₃) |

Note: NMR chemical shifts are predicted based on analogous structures and standard chemical shift tables. Actual values may vary slightly.

Safety and Handling

-

Ethyl bromopyruvate is a potent lachrymator and irritant. It must be handled in a well-ventilated chemical fume hood at all times, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Thioacetamide is a suspected carcinogen and should be handled with care, avoiding inhalation of dust and skin contact.

-

Standard laboratory safety procedures should be followed throughout the synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of Ethyl 2-methylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylthiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thiazole core is a key structural motif in numerous biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of experimentally confirmed values for analogous structures and expertly predicted values based on established spectroscopic principles.

Chemical Structure and Key Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include:

-

Aromatic Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, contributing to the molecule's aromaticity and providing a distinct electronic environment.

-

Ethyl Ester Group: Comprising a carbonyl group (C=O) and an ethoxy group (-OCH₂CH₃), this functional group is readily identifiable by its characteristic spectroscopic signals.

-

Methyl Group: A simple alkyl substituent on the thiazole ring.

The interplay of these features dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Singlet | 1H | H-5 (thiazole ring) |

| ~4.40 | Quartet | 2H | -OCH₂ CH₃ |

| ~2.75 | Singlet | 3H | 2-CH₃ (thiazole ring) |

| ~1.40 | Triplet | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

-

Thiazole Proton (H-5): The proton at the 5-position of the thiazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the adjacent ester group and the nitrogen atom. Its singlet multiplicity arises from the absence of adjacent protons.

-

Ethyl Ester Protons: The methylene protons (-OCH₂ CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-OCH₂CH₃ ) appear as a triplet, coupled to the two methylene protons.

-

Methyl Protons (2-CH₃): The protons of the methyl group at the 2-position of the thiazole ring are in a relatively shielded environment and are expected to appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm).

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C =O (ester) |

| ~162.0 | C -2 (thiazole ring) |

| ~148.0 | C -4 (thiazole ring) |

| ~128.0 | C -5 (thiazole ring) |

| ~61.0 | -OCH₂ CH₃ |

| ~19.0 | 2-CH₃ (thiazole ring) |

| ~14.0 | -OCH₂CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and substituents. C-2 and C-4 are typically more deshielded than C-5.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂ CH₃) is deshielded by the adjacent oxygen, while the methyl carbon (-OCH₂CH₃ ) is in a more shielded, aliphatic region.

-

Methyl Carbon (2-CH₃): The methyl carbon attached to the thiazole ring will have a characteristic chemical shift in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Molecular Structure with NMR Assignments

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium-Weak | C=C and C=N stretches (thiazole ring) |

| ~1250-1000 | Strong | C-O stretch (ester) |

Interpretation and Rationale:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl group, typically appearing around 1720 cm⁻¹.[1]

-

C-H Stretches: Aromatic C-H stretches appear at higher wavenumbers (>3000 cm⁻¹) compared to aliphatic C-H stretches (<3000 cm⁻¹).

-

Thiazole Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the thiazole ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibrations of the ester group typically result in strong absorptions in the 1250-1000 cm⁻¹ region.[1]

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum.

-

Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 142 | [M - C₂H₅]⁺ |

| 126 | [M - OC₂H₅]⁺ |

| 98 | [M - COOC₂H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (171.22 g/mol ).

-

Fragmentation Pattern: The fragmentation of ethyl esters is well-characterized.[2] Common fragmentation pathways include:

-

Loss of an ethyl radical (•C₂H₅): This results in a fragment with m/z 142.

-

Loss of an ethoxy radical (•OC₂H₅): This leads to the formation of a stable acylium ion at m/z 126.

-

Loss of the entire ethyl carboxylate group (•COOC₂H₅): This would produce a fragment corresponding to the 2-methylthiazole cation at m/z 98.

-

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and affinity for the GC column.

-

MS Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the structural characterization of this compound. The predicted NMR, IR, and MS data, based on established chemical principles and analysis of analogous structures, offer a robust framework for researchers in the identification and quality control of this important heterocyclic compound. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data.

References

Physical and chemical properties of Ethyl 2-methylthiazole-4-carboxylate

An In-depth Technical Guide to Ethyl 2-methylthiazole-4-carboxylate

Abstract

This compound is a heterocyclic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its essential physicochemical and spectroscopic properties, details established synthetic and purification protocols, outlines its reactivity and stability, and discusses its applications, particularly as a building block in pharmaceutical development. The information herein is intended to serve as a foundational resource for researchers, chemists, and professionals in drug discovery and chemical synthesis.

Core Physicochemical Properties

This compound is a brownish-orange crystalline powder at room temperature.[1] Its core structure consists of a five-membered thiazole ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 4-position. This arrangement of functional groups dictates its solubility, reactivity, and utility as a synthetic intermediate.

A summary of its key identifiers and physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-methyl-1,3-thiazole-4-carboxylate | [2] |

| Synonyms | 2-Methylthiazole 4-carboxylic acid ethyl ester | [3] |

| CAS Number | 6436-59-5 | [1][3] |

| Molecular Formula | C₇H₉NO₂S | [1][3] |

| Molecular Weight | 171.22 g/mol | [1][2][3] |

| Appearance | Brownish orange crystalline powder | [1] |

| Melting Point | 54-58 °C | [1][3] |

| Purity | ≥ 97% (GC) | [1][3] |

| SMILES String | CCOC(=O)c1csc(C)n1 | [3] |

| InChI Key | QWWPUBQHZFHZSF-UHFFFAOYSA-N | [3] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of the identity and purity of a chemical compound. The key spectral features of this compound are consistent with its structure, providing a reliable fingerprint for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this exact molecule are not publicly available in the search results, typical chemical shifts for analogous structures, such as Ethyl 2-amino-4-methylthiazole-5-carboxylate, can provide insight.[4] For this compound, one would expect:

-

¹H NMR: A singlet for the thiazole ring proton (C5-H), a quartet and a triplet for the ethyl ester group (–OCH₂CH₃), and a singlet for the methyl group (C2-CH₃).

-

¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons of the thiazole ring, the methylene and methyl carbons of the ethyl group, and the methyl carbon at the C2 position.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

A strong C=O stretching vibration from the ethyl ester group.

-

C=N and C=C stretching vibrations characteristic of the thiazole ring.

-

C-H stretching and bending vibrations from the alkyl groups. An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument, confirming its functional group composition.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would correspond to the molecular weight of 171.22 g/mol .[1][2][3]

Chemical Synthesis and Purification

The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a primary and versatile method. This pathway involves the condensation reaction between a thioamide and an α-haloketone or α-halo ester.

Conceptual Synthetic Pathway: Hantzsch Thiazole Synthesis

The synthesis of this compound can be conceptually understood through the Hantzsch synthesis. This involves the reaction of thioacetamide (providing the C2-methyl and sulfur components) with an ethyl 2-halo-3-oxobutanoate derivative.

Caption: Conceptual Hantzsch synthesis pathway.

Detailed Experimental Protocol: One-Pot Synthesis of a Related Thiazole

While a specific protocol for the title compound is not detailed in the provided search results, a highly relevant and efficient one-pot synthesis for the structurally similar Ethyl 2-amino-4-methylthiazole-5-carboxylate has been reported, which demonstrates the principles involved.[4]

Objective: To synthesize Ethyl 2-amino-4-methylthiazole-5-carboxylate from commercially available starting materials.[4]

Methodology:

-

Halogenation: To a mixture of ethyl acetoacetate (1.0 equiv.) in a water/THF solvent system cooled to below 0°C, add N-bromosuccinimide (NBS) (1.2 equiv.).[4]

-

Causality: NBS is a convenient and effective brominating agent for the active methylene group of the β-keto ester, forming the required α-halo ester intermediate in situ.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting ethyl acetoacetate is consumed.[4]

-

Thiazole Formation: Add thiourea (1.0 equiv.) to the mixture and heat to 80°C for 2 hours.[4]

-

Causality: The thiourea acts as the nucleophile, attacking the brominated carbon, and also provides the nitrogen and sulfur atoms for the thiazole ring. Heating drives the condensation and subsequent cyclization.

-

-

Work-up and Isolation: After cooling, filter the mixture. Add aqueous ammonia to the filtrate to precipitate the product.[4]

-

Purification: Collect the resulting yellow solid by filtration, wash thoroughly with water, and recrystallize from ethyl acetate to yield the pure target compound.[4]

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS) to compare against known standards.

-

Caption: Workflow for synthesis and purification.

Applications in Research and Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active agents.[5] this compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.

-

Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceuticals where the thiazole structure can be key to biological activity and efficacy.[1] Thiazole derivatives have been investigated for a wide range of therapeutic areas, including the treatment of allergies, hypertension, inflammation, and infections.[4]

-

Anticancer Research: Thiazole carboxylate derivatives are being investigated for potential as antineoplastic agents.[4][6] The scaffold can be elaborated to create compounds that exhibit cytotoxic effects against various cancer cell lines.[5]

-

Flavor and Fragrance Industry: Beyond pharmaceuticals, this compound is utilized as a flavoring agent in food products, imparting savory and umami notes.[1] Its aromatic profile also makes it suitable for use in specialty fragrances.[1]

-

Agrochemicals: It can serve as an intermediate in the synthesis of agrochemicals, such as pesticides and herbicides.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. Based on available safety data, it is considered hazardous.[7]

Hazard Identification:

-

Causes skin irritation (Skin Corrosion/Irritation, Category 2).[7]

-

Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[7]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[7]

Recommended Precautions:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[7] Ensure eyewash stations and safety showers are accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][8]

-

Respiratory Protection: Avoid breathing dust.[7] Under normal conditions with adequate ventilation, respiratory protection may not be required.[7]

-

-

Handling: Wash hands and any exposed skin thoroughly after handling.[7] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[1][7] Recommended storage temperature is between 0-8 °C.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-甲基噻唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. georganics.sk [georganics.sk]

Crystal structure of Ethyl 2-methylthiazole-4-carboxylate

An In-Depth Technical Guide to the Structural Elucidation of Ethyl 2-methylthiazole-4-carboxylate

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While a definitive, publicly available crystal structure for this specific compound is not available as of early 2026, this document outlines the critical experimental procedures and theoretical considerations necessary for its elucidation. We will leverage data from structurally similar molecules to predict and understand the potential solid-state architecture of this important heterocyclic compound.

Introduction to this compound

This compound (C₇H₉NO₂S) is a versatile heterocyclic compound with a molecular weight of 171.22 g/mol .[1][2] Its thiazole core is a key pharmacophore in numerous pharmaceutical agents, and the molecule itself serves as a valuable intermediate in the synthesis of more complex drugs and agrochemicals.[3] Additionally, it finds applications in the flavor and fragrance industry.[3]

Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for controlling the physicochemical properties of a substance, such as solubility, stability, and bioavailability. This guide will provide the scientific rationale and a detailed protocol for determining this crucial information for this compound.

Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure is a meticulous one, requiring careful planning and execution at each stage. The following workflow represents a robust methodology for obtaining high-quality single crystals and subsequently elucidating the atomic arrangement within them.

Caption: Workflow for Crystal Structure Determination.

Synthesis and Purification

Protocol:

-

Synthesis: While various synthetic routes exist for thiazole derivatives, a common approach involves the Hantzsch thiazole synthesis. This would typically involve the reaction of a thioamide (in this case, thioacetamide) with an α-haloketone (ethyl bromopyruvate).

-

Purification: The crude product must be purified to ensure that the resulting crystals are of the target compound. This is critical as impurities can inhibit crystallization or co-crystallize, leading to erroneous results.

-

Rationale: Column chromatography is effective for removing soluble impurities with different polarities. Recrystallization from a suitable solvent system is then used to achieve high purity, ideally >99%. The choice of solvent is critical and is often determined empirically.

-

Single Crystal Growth

Protocol:

-

Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow it to precipitate upon cooling.

-

Crystallization Method:

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.

-

Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation leads to amorphous solids or poorly-diffracting microcrystals. Slow crystal growth is the key to obtaining crystals suitable for SC-XRD.

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern CCD or CMOS detector collects the diffraction pattern as the crystal is rotated.

-

Rationale: Low temperature data collection improves the quality of the diffraction data by reducing atomic thermal motion, leading to a more precise determination of atomic positions and bond lengths.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is used to determine the unit cell dimensions and space group.

-

Initial atomic positions are determined using direct methods or Patterson methods.

-

This initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Predicted Structural Features of this compound

In the absence of an experimentally determined structure, we can infer potential intermolecular interactions by examining the crystal structures of similar molecules. The molecular structure contains several features that can participate in non-covalent interactions, which are crucial in dictating the crystal packing.[4][5]

Caption: Potential Intermolecular Interactions.

-

Hydrogen Bonding: While lacking strong hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the carboxylate group are strong hydrogen bond acceptors, and the nitrogen atom of the thiazole ring is a weaker acceptor.

-

π-π Stacking: The aromatic thiazole ring is electron-deficient and can participate in π-π stacking interactions with neighboring rings. These interactions are common in the crystal packing of aromatic heterocycles.

-

Other Interactions: van der Waals forces will also play a significant role in the overall packing of the molecules.

Tabulated Crystallographic Data (Hypothetical)

An SC-XRD experiment would yield a set of crystallographic data that precisely describes the crystal structure. The following table outlines the key parameters that would be determined for this compound.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for small organic molecules)[6] |

| Space Group | e.g., P2₁/c or P-1 (Common centrosymmetric space groups)[6] |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell (typically 2, 4, or 8) |

| Calculated Density | g/cm³ |

| Reflections Collected | Total number of diffraction spots measured |

| Independent Reflections | Number of unique reflections |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental data |

| Goodness-of-Fit (S) | Should be close to 1.0 for a good refinement |

Conclusion

This guide has outlined a comprehensive strategy for the structural elucidation of this compound. By following the detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the precise atomic coordinates and packing information for this compound. The predicted intermolecular interactions, based on an analysis of its functional groups, provide a framework for understanding the resulting crystal structure. The determination of this structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating the rational design of new materials and pharmaceuticals.

References

- 1. This compound 97 6436-59-5 [sigmaaldrich.com]

- 2. Ethyl 2-methyl-1,3-thiazole-4-carboxylate | C7H9NO2S | CID 293353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Discovery and historical synthesis of Ethyl 2-methylthiazole-4-carboxylate

An In-depth Technical Guide to the Discovery and Synthesis of Ethyl 2-methylthiazole-4-carboxylate

Preamble: The Significance of a Heterocyclic Scaffold

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its structural motif is a recurring feature in a multitude of compounds with significant biological activity, making it a molecule of high interest for researchers in medicinal chemistry and drug development.[1][2] The thiazole ring system is a privileged scaffold, known to be a component in drugs developed for treating allergies, hypertension, inflammation, and various infections.[3][4] Beyond pharmaceuticals, this compound also serves as a key intermediate in the synthesis of agrochemicals and finds applications in the flavor and fragrance industry.[1][5] This guide provides a comprehensive overview of its historical synthesis, the underlying chemical principles, a validated experimental protocol, and its broader applications.

Historical Foundation: The Hantzsch Thiazole Synthesis

The journey of this compound begins with the foundational work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel and robust method for constructing the thiazole ring.[6] This reaction, now universally known as the Hantzsch Thiazole Synthesis, involves the condensation of a thioamide with an α-halocarbonyl compound.[6][7] The elegance and versatility of this reaction established it as the cornerstone of thiazole chemistry, and it remains the primary and most logical route for synthesizing a vast array of thiazole derivatives, including the title compound.

Mechanistic Deep Dive: Constructing the Thiazole Core

The synthesis of this compound via the Hantzsch method is a classic example of nucleophilic addition followed by cyclization and dehydration. The selection of thioacetamide as the thioamide component is a deliberate choice to install the required methyl group at the C2 position of the thiazole ring. The partnering reactant, ethyl 2-chloroacetoacetate, serves as the α-halocarbonyl component that provides the remaining atoms for the heterocyclic core and the ethyl carboxylate group at the C4 position.

The reaction proceeds through the following logical steps:

-

Initial Nucleophilic Attack: The sulfur atom of thioacetamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon) of ethyl 2-chloroacetoacetate. This forms an S-alkylated intermediate.

-

Enolization and Cyclization: The intermediate undergoes tautomerization to an enol form. Subsequently, the nitrogen atom, now a more potent nucleophile, performs an intramolecular attack on the electrophilic carbonyl carbon of the ester group.

-

Dehydration and Aromatization: The resulting five-membered cyclic intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule). This final elimination step is the thermodynamic driving force, leading to the formation of the stable, aromatic thiazole ring.

Caption: The mechanistic pathway of the Hantzsch Thiazole Synthesis.

A Validated Experimental Protocol

This protocol outlines a reliable, step-by-step methodology for the laboratory synthesis of this compound. The procedure is designed to be self-validating, with each step serving a clear chemical purpose.

Materials & Reagents:

-

Thioacetamide

-

Ethyl 2-chloroacetoacetate

-

Absolute Ethanol (as solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

-

Standard reflux and extraction glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve thioacetamide (1.0 equivalent) in absolute ethanol. The choice of ethanol is strategic; it effectively dissolves the reactants and has an appropriate boiling point for the reaction.

-

Reagent Addition: To the stirring solution, add ethyl 2-chloroacetoacetate (1.0 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Thermal Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Heating provides the necessary activation energy for the cyclization and dehydration steps. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the hydrogen chloride gas formed during the reaction.

-

Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes). The product is significantly more soluble in the organic phase.

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate to remove residual water, which can interfere with final product purity and stability.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: For high purity required in drug development, the crude product should be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent. This separates the desired product from unreacted starting materials and byproducts.

Caption: A step-by-step experimental workflow for synthesis and purification.

Data Presentation: Properties and Synthesis

Quantitative data is crucial for researchers. The following tables summarize the key physicochemical properties of the target compound and representative data for similar Hantzsch syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6436-59-5 | [8] |

| Molecular Formula | C₇H₉NO₂S | [1][8] |

| Molecular Weight | 171.22 g/mol | [1][8] |

| Appearance | Solid / Brownish-orange crystalline powder | [1][8] |

| Melting Point | 54-58 °C | [1][8] |

Table 2: Representative Conditions for Hantzsch Thiazole Ester Synthesis

| Thioamide | α-Halo Ester | Solvent | Conditions | Typical Yield | Reference |

| Thiourea | Ethyl 2-bromo-3-oxobutanoate | Water/THF | 80°C, 2h | 72% | [3] |

| Thioformamide | Ethyl Bromopyruvate | Ether | 50°C, 30 min | 81-87% | [9] |

| Thioacetamide | Ethyl 2-chloroacetoacetate | Ethanol | Reflux, 4h | >85% | General Protocol |

Conclusion: An Enduring Legacy

The synthesis of this compound is a direct legacy of Arthur Hantzsch's pioneering work in heterocyclic chemistry. The Hantzsch synthesis provides a straightforward, efficient, and highly adaptable method for creating this valuable molecule. For researchers and drug development professionals, a deep understanding of this synthesis—from its historical roots and mechanism to its practical execution—is essential. The reliability of this method ensures that this compound will continue to be a readily accessible and critical component in the development of future therapeutics and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-甲基噻唑-4-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Solubility of Ethyl 2-methylthiazole-4-carboxylate in common organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-methylthiazole-4-carboxylate in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the pharmaceutical and flavor industries.[1] This document outlines the theoretical principles governing its solubility, offers a predictive assessment of its solubility in a range of common organic solvents, and provides a detailed experimental protocol for empirical determination. This guide is intended for researchers, chemists, and formulation scientists to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction to this compound

This compound (CAS No: 6436-59-5) is a heterocyclic compound featuring a thiazole ring, a methyl group, and an ethyl carboxylate functional group.[1] Its molecular structure imparts a unique combination of polarity and lipophilicity, making its interaction with various solvents a critical parameter for its application. The compound typically appears as a brownish-orange crystalline powder with a melting point in the range of 54-58 °C.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies like crystallization, and formulating final products.[2]

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Melting Point | 54-58 °C | [1] |

| Appearance | Brownish orange crystalline powder |[1] |

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[3][4] The overall process of dissolution can be understood by considering the energy changes involved: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The structure of this compound contains several key features that influence its solubility:

-

Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen atoms. The lone pairs of electrons on these heteroatoms can participate in hydrogen bonding as acceptors.

-

Ethyl Ester Group (-COOEt): This group has a polar carbonyl (C=O) component and a nonpolar ethyl chain. The carbonyl oxygen can act as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): A nonpolar, electron-donating group.

The presence of both polar (ester, thiazole ring) and nonpolar (methyl, ethyl groups) functionalities suggests that this compound will exhibit a nuanced solubility profile, being more soluble in solvents of intermediate polarity.

Predicted Solubility Profile

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Protic, Highly Polar | Low | The nonpolar hydrocarbon portions of the molecule likely limit its solubility in highly polar water. |

| Methanol | Protic, Polar | High | Methanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms in the solute, facilitating dissolution. |

| Ethanol | Protic, Polar | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility.[5] |

| Acetone | Aprotic, Polar | High | The polar carbonyl group of acetone can interact favorably with the polar regions of the solute. |

| Ethyl Acetate | Aprotic, Moderately Polar | High | The ester functionality of the solvent is similar to that of the solute, promoting miscibility. |

| Dichloromethane | Aprotic, Moderately Polar | High | Its ability to engage in dipole-dipole interactions should allow for effective solvation. |

| Tetrahydrofuran (THF) | Aprotic, Polar | High | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving the solute. |

| Acetonitrile | Aprotic, Polar | Moderate to High | A polar aprotic solvent that should be capable of dissolving the compound. |

| Toluene | Nonpolar | Moderate | The aromatic ring of toluene can interact with the thiazole ring via π-π stacking, but the overall polarity difference may limit high solubility. |

| Hexane | Nonpolar | Low | The large difference in polarity between the nonpolar solvent and the polar functional groups of the solute will likely result in poor solubility. |

| Glycerin | Protic, Highly Polar | Moderate | While highly polar, its extensive hydrogen bonding network might accommodate the solute. It has been used as a solvent for thiazole synthesis.[6] |

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) using the measured concentration and the dilution factor.

-

Experimental Workflow Diagram

References

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 2-methylthiazole-4-carboxylate as a Scaffold for Drug Discovery

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and versatile reactivity.[1][2][3] This guide focuses on Ethyl 2-methylthiazole-4-carboxylate, a specific thiazole derivative, positing its primary value not as a standalone therapeutic but as a pivotal building block for the synthesis of novel, biologically active compounds. We will explore the latent therapeutic potential of this scaffold by examining the well-documented activities of its close structural analogs. This analysis is grounded in extensive preclinical data and provides a strategic framework for researchers in drug development, covering potential antimicrobial, anticancer, and anti-inflammatory applications. The document outlines detailed experimental protocols for validating these activities and presents strategic pathways for chemical derivatization to generate novel compound libraries.

The Thiazole Scaffold: A Foundation for Pharmacological Activity

Chemical and Biological Significance of the Thiazole Ring

The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[1] Its aromaticity allows for diverse chemical reactions, including donor-acceptor interactions and nucleophilic substitutions, making it an ideal scaffold for chemical modification.[1] Molecules incorporating this ring can interact with biological systems in complex ways, often activating or inhibiting key enzymes and signaling pathways.[1] This versatility is demonstrated by its presence in a wide array of approved drugs, from antibiotics like penicillin to anticancer agents.[1][4]

Profile of this compound

This compound serves as a key synthetic intermediate.[5] Its structure combines the stable thiazole core with a reactive ester group, providing a direct handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate novel derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6436-59-5 | [6] |

| Molecular Formula | C₇H₉NO₂S | [6] |

| Molecular Weight | 171.22 g/mol | [6] |

| Form | Solid | [6] |

| Melting Point | 54-58 °C | [6] |

Plausible Biological Activities and Mechanistic Insights

While direct biological data on this compound is sparse, extensive research on its close analogs, particularly derivatives of 2-aminothiazole-4-carboxylates, provides a strong basis for predicting its potential as a scaffold.

Antimicrobial Potential

Thiazole derivatives are well-documented for their potent antimicrobial effects, particularly against Gram-positive bacteria.[7][8][9]

-

Mechanistic Hypothesis: The antimicrobial action of thiazole compounds is often attributed to the disruption of essential bacterial processes. The specific mechanism can vary based on the derivative but may involve the inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with metabolic pathways. The core thiazole ring acts as a pharmacophore that can be decorated with various substituents to optimize target binding and penetration of the bacterial cell envelope.

-

Evidence from Analogs: A study on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives found that several compounds displayed significant antibacterial activity, with some being comparable to ampicillin and gentamicin against Staphylococcus aureus and Bacillus subtilis.[7][9] Further studies have confirmed that modifications to the thiazole ring can yield compounds with a broad spectrum of antibacterial and antifungal activity.[10][11]

-

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substituents. For instance, the introduction of phenylurea or other chemotherapeutically active pharmacophores to the thiazole backbone has been shown to enhance bactericidal activity.[7] 3D-QSAR analysis of such derivatives can provide valuable insights for designing molecules with improved activity.[11]

Anticancer Applications

The thiazole scaffold is a key component of several clinical and preclinical anticancer agents.[8]

-

Mechanistic Hypothesis: Thiazole derivatives exert their anticancer effects through multiple mechanisms. One of the most prominent is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[12] Other reported mechanisms include the inhibition of protein kinases, such as tyrosine kinase, which are crucial for cancer cell proliferation and survival.[8]

-

Evidence from Analogs: In vitro screening of thiazole derivatives against the National Cancer Institute (NCI) 60-cell line panel has revealed broad-spectrum anticancer activity.[9] For example, certain derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate showed potent activity against 29 of the 60 tested tumor cell lines.[7][9] The development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) led to agents with low nanomolar inhibitory concentrations against melanoma and prostate cancer cells.[12]

-

Dual-Action Potential: A compelling area of research is the development of single agents with both anticancer and antimicrobial properties.[8][9] This "monotherapy" approach could be particularly beneficial for immunocompromised cancer patients who are susceptible to opportunistic infections.[8]

Anti-inflammatory Activity

Thiazole-containing compounds have demonstrated significant potential as anti-inflammatory agents.[13][14]

-

Mechanistic Hypothesis: The anti-inflammatory effects are often linked to the inhibition of key inflammatory mediators. This can include the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inhibition of nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS).[15]

-

Evidence from Analogs: Studies on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have shown potent inhibition of NO, IL-6, and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[15] Similarly, certain polymorphic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a related heterocyclic system, have been shown to be powerful analgesics and anti-inflammatory agents, exceeding the activity of commercial drugs like Piroxicam in preclinical models.[16]

Experimental Framework for Activity Validation

To systematically evaluate the potential of novel derivatives synthesized from the this compound scaffold, a tiered screening approach is recommended.

General Workflow for Biological Activity Screening

The following diagram outlines a logical progression from initial synthesis to focused in vitro biological evaluation.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. wjrr.org [wjrr.org]

- 4. Biological Potential of Thiazole Derivatives of Synthetic Origin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. jennysynth.com [jennysynth.com]

- 6. 2-メチルチアゾール-4-カルボン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

The Strategic Application of Ethyl 2-methylthiazole-4-carboxylate in Modern Medicinal Chemistry: A Guide for Researchers

The thiazole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that continues to yield compounds of profound therapeutic importance. Within this chemical class, Ethyl 2-methylthiazole-4-carboxylate emerges as a versatile and strategically valuable building block. While its close analogues, particularly the 2-amino substituted variants, have been extensively explored, the unique reactivity and synthetic potential of the 2-methyl substituted ester offer distinct advantages in the design of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, functionalization, and application of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Importance

This compound is a solid at room temperature with a melting point of 54-58 °C.[1] Its molecular structure, featuring a stable thiazole ring, an activating ethyl ester, and a reactive methyl group, makes it an attractive starting material for the synthesis of a diverse array of more complex molecules. The thiazole ring itself is a bioisostere for various other aromatic and heteroaromatic systems, capable of engaging in crucial hydrogen bonding and other non-covalent interactions with biological targets.[2]

| Property | Value | Source |

| Molecular Formula | C7H9NO2S | [1] |

| Molar Mass | 171.22 g/mol | [1] |

| Melting Point | 54-58 °C | [1] |

| Appearance | Solid | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis of this compound: A Detailed Protocol

The classical Hantzsch thiazole synthesis provides a reliable and adaptable method for the preparation of this compound.[3][4] This reaction involves the condensation of a thioamide with an α-haloketone. In this case, thioacetamide reacts with ethyl 2-chloroacetoacetate to yield the desired product.

Protocol 1: Synthesis via Hantzsch Thiazole Condensation

Materials:

-

Thioacetamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

-

Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices: The use of ethanol as a solvent facilitates the dissolution of the reactants and provides a suitable medium for the condensation reaction. Neutralization with sodium bicarbonate is crucial to quench any remaining acid and facilitate the extraction of the product into the organic phase.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitor Scaffolding

The thiazole scaffold is a prominent feature in a multitude of kinase inhibitors. The strategic placement of substituents on the thiazole ring allows for the fine-tuning of inhibitory activity and selectivity. This compound serves as an excellent starting point for the elaboration of such inhibitors. The ethyl ester at the 4-position can be readily converted to an amide, a common pharmacophore for engaging with the hinge region of many kinases.

Protocol 2: Synthesis of a Thiazole-based Amide Kinase Inhibitor Scaffold

This protocol details the conversion of the ethyl ester to a primary amide, a foundational step in the synthesis of many kinase inhibitors.

Materials:

-

This compound

-

Ammonia (7N solution in methanol)

-

Methanol

-

Round-bottom flask with a stirrer

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

-

Ammonolysis: Add a 7N solution of ammonia in methanol (5-10 equivalents) to the flask.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methylthiazole-4-carboxamide.

Expertise & Experience: The choice of ammonolysis is a standard and effective method for converting an ester to a primary amide. The large excess of ammonia drives the reaction to completion.

Biological Evaluation of Thiazole Derivatives: A Representative Kinase Assay Protocol

Once a library of thiazole-based compounds has been synthesized, their biological activity needs to be assessed. For kinase inhibitors, in vitro kinase assays are the primary screening method.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a synthesized thiazole derivative against a target kinase.

Materials:

-

Target kinase (e.g., a specific tyrosine kinase)

-

Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

-

ATP (Adenosine triphosphate)

-

Synthesized thiazole inhibitor

-

Kinase assay buffer

-

Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the kinase assay buffer, the target kinase, and the synthesized thiazole inhibitor at various concentrations.

-

Initiation of Reaction: Add the kinase substrate and ATP to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified period.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the signal using a microplate reader. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Trustworthiness: This protocol represents a self-validating system where the inclusion of positive and negative controls (with and without inhibitor, and without kinase) ensures the reliability of the results.

Mechanistic Insights and Future Directions

The thiazole ring in medicinal chemistry often acts as a scaffold to present key pharmacophoric elements to a biological target. In the context of kinase inhibition, the thiazole nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The substituents at the 2 and 4 positions can be tailored to occupy the hydrophobic pockets and solvent-exposed regions of the ATP-binding site, thereby conferring potency and selectivity.

Caption: Workflow from synthesis to biological evaluation of this compound derivatives.

The future of drug discovery with this compound lies in its application in diversity-oriented synthesis to generate large libraries of compounds for high-throughput screening. Furthermore, its unique electronic properties may be exploited in the design of covalent inhibitors and other novel therapeutic modalities.

References

- 1. chembk.com [chembk.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Yield Synthesis of 2-Methylthiazole-4-carboxylic Acid via Alkaline Hydrolysis

Abstract

This comprehensive guide details a robust and optimized protocol for the hydrolysis of Ethyl 2-methylthiazole-4-carboxylate to yield 2-Methylthiazole-4-carboxylic acid. This thiazole derivative is a critical building block in medicinal chemistry and drug development, valued for its presence in numerous pharmacologically active compounds.[1] This document provides a step-by-step methodology, explains the underlying chemical principles, and offers practical insights for troubleshooting and ensuring high purity of the final product. The protocol is designed for researchers in both academic and industrial settings.

Introduction: The Significance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[1] 2-Methylthiazole-4-carboxylic acid, in particular, serves as a key intermediate for the synthesis of more complex molecules where the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.

The conversion of the stable ethyl ester, this compound, to the corresponding carboxylic acid is a fundamental transformation. While both acidic and alkaline conditions can effect ester hydrolysis, alkaline hydrolysis, or saponification, is generally preferred for this substrate.[2][3] This is because the reaction under basic conditions is irreversible, leading to the formation of a carboxylate salt, which drives the reaction to completion and typically results in higher yields.[4] Subsequent acidification then quantitatively furnishes the desired carboxylic acid.[4][5] This protocol has been optimized for yield, purity, and operational simplicity.

Reaction Scheme

Caption: Overall reaction for the hydrolysis of this compound.

Materials and Reagents

Ensure all reagents are of appropriate purity. Reagent grade solvents are suitable for the reaction and extraction, while analytical grade reagents should be used for characterization.

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | ≥97% | Sigma-Aldrich | Starting ester.[6] |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | MilliporeSigma | Used as pellets or flakes. |

| Ethanol (EtOH) | Reagent Grade | Fisher Scientific | Co-solvent to improve solubility of the starting ester. |

| Deionized Water (H₂O) | N/A | In-house supply | Used as the primary solvent. |

| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent | VWR | Used for acidification. Handle with extreme care in a fume hood. |

| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific | For extraction of the final product. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous, ≥99.5% | Acros Organics | Drying agent. |

| pH indicator strips (pH 1-14) | N/A | Any major supplier | To monitor the acidification step. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2-Methylthiazole-4-carboxylic acid.

Detailed Step-by-Step Protocol

5.1 Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium hydroxide (4.0 g, 100 mmol, 2.5 eq).

-

Add deionized water (50 mL) and ethanol (50 mL) to the flask. Stir the mixture until the sodium hydroxide has completely dissolved. The use of ethanol as a co-solvent is crucial to ensure the organic ester is fully soluble in the reaction medium, preventing a biphasic system and promoting an efficient reaction.

5.2 Saponification Reaction

-

Add this compound (6.85 g, 40 mmol, 1.0 eq) to the alkaline solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.

-

Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

5.3 Work-up and Product Isolation

-

After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-